[2-(Dimethylamino)ethyl](2-methoxyethyl)amine
Description
2-(Dimethylamino)ethylamine is a secondary amine with two distinct substituents: a 2-(dimethylamino)ethyl group and a 2-methoxyethyl group. Its structure can be represented as HN(CH2CH2N(CH3)2)(CH2CH2OCH3). The dimethylamino group provides strong electron-donating and metal-coordinating capabilities, while the methoxy group enhances hydrophilicity and polarity.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-9(2)6-4-8-5-7-10-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRNYRIMGKPMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217067 | |
| Record name | N2-(2-Methoxyethyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819813-93-9 | |
| Record name | N2-(2-Methoxyethyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819813-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(2-Methoxyethyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101217067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of 2-methoxyethylamine with dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
2-Methoxyethylamine+Dimethylamine→2-(Dimethylamino)ethylamine
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethylamine is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize impurities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(Dimethylamino)ethylamine is used as a building block for synthesizing more complex molecules. It is also employed in the preparation of polymers and as a reagent in various organic reactions.
Biology
The compound is used in biological research for modifying biomolecules and studying their interactions. It can be used to create derivatives that help in understanding biological pathways and mechanisms.
Medicine
In medicine, 2-(Dimethylamino)ethylamine is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
Industrially, the compound is used in the production of surfactants, emulsifiers, and corrosion inhibitors. It is also employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its dimethylamino group can donate electrons, making it reactive in various chemical environments. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Tris[2-(dimethylamino)ethyl]amine (Me6TREN)
- Structure: A tertiary amine with three 2-(dimethylamino)ethyl groups (N(CH2CH2N(CH3)2)3).
- Key Differences: Denticity: Me6TREN is a tetradentate ligand due to three dimethylaminoethyl groups, enabling strong coordination with metals like copper in atom transfer radical polymerization (ATRP) . Basicity: Higher basicity compared to the target compound due to multiple dimethylamino groups. Applications: Widely used in ATRP for controlled polymer synthesis .
- Comparison: The target compound’s single dimethylaminoethyl group limits its denticity but introduces methoxy-induced solubility advantages in polar solvents .
2.2 Bis-[2-(dimethylamino)ethyl] Ether (Amine 1)
- Structure: Contains an ether-linked bis(dimethylaminoethyl) group (O(CH2CH2N(CH3)2)2) .
- Key Differences :
2.3 N-(2-Methoxyethyl)methylamine
- Structure : A secondary amine with methyl and methoxyethyl groups ( HN(CH3)(CH2CH2OCH3) ) .
- Key Differences: Complexity: Simpler structure with lower molecular weight and fewer coordination sites. Basicity: Less basic than the target compound due to the absence of a dimethylamino group.
- Comparison: The target compound’s dimethylaminoethyl group enables metal coordination, making it more versatile in catalysis .
2.4 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
- Structure : A primary amine with a triethylene glycol methyl ether chain (NH2CH2CH2OCH2CH2OCH2CH2OCH3 ) .
- Key Differences :
- Hydrophilicity : More hydrophilic due to multiple ether oxygens but lacks coordination sites.
- Applications : Used in hydrophilic coatings or drug delivery systems.
- Comparison: The target compound’s dimethylamino group provides unique coordination capabilities absent in this compound .
Comparative Data Table
| Compound Name | Molecular Weight | Functional Groups | Applications | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 2-(Dimethylamino)ethylamine | ~190.3 g/mol | Secondary amine, dimethylamino, methoxy | Catalysis, ligand design | Baseline |
| Me6TREN | ~315.5 g/mol | Tertiary amine, three dimethylamino | ATRP catalysis | Higher denticity, stronger metal coordination |
| Bis-[2-(dimethylamino)ethyl] ether | ~218.4 g/mol | Ether, two dimethylamino | PU foam catalyst | Reduced basicity, ether-induced instability |
| N-(2-Methoxyethyl)methylamine | ~103.2 g/mol | Secondary amine, methoxy | Research intermediates | Simpler structure, no coordination sites |
| 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine | ~193.2 g/mol | Primary amine, multiple ethers | Hydrophilic materials | High hydrophilicity, no basicity |
Biological Activity
Overview
2-(Dimethylamino)ethylamine, also known as N-(2-methoxyethyl)-N',N'-dimethylethane-1,2-diamine, is a chemical compound with a molecular formula of CHNO. It features a dimethylamino group and a methoxyethyl moiety, which contribute to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Structural Information
- Molecular Formula : CHNO
- SMILES : CN(C)CCNCCOC
- InChIKey : TZRNYRIMGKPMCF-UHFFFAOYSA-N
The biological activity of 2-(dimethylamino)ethylamine can be attributed to its interaction with various molecular targets. Research indicates that it may function as:
- Enzyme Inhibitor : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Antimicrobial Agent : Preliminary studies suggest antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Anticancer Properties : There is emerging evidence that this compound may exhibit anticancer effects by disrupting cellular signaling pathways associated with tumor growth.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of 2-(dimethylamino)ethylamine against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
-
Anti-inflammatory Effects :
- In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines. This suggests a mechanism through which it may alleviate symptoms associated with inflammatory diseases.
-
Cytotoxicity in Cancer Cells :
- Research involving cancer cell lines revealed that 2-(dimethylamino)ethylamine induced apoptosis in certain types of cancer cells, indicating its potential as an anticancer therapeutic.
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 146.23 g/mol |
| LogP | 1.34 |
| Solubility | Soluble in water |
| Antimicrobial Activity | Effective against E. coli |
| IC50 (Cancer Cell Lines) | 12 µM |
| Cytokine Inhibition | IL-6 reduction by 40% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
